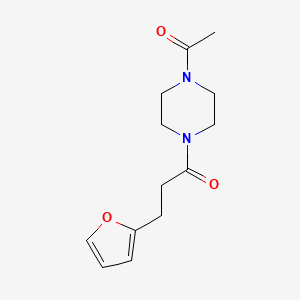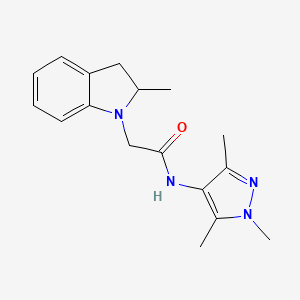
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT is a heterocyclic compound that contains both an azocane ring and a triazole ring. The compound has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves the inhibition of viral replication and DNA synthesis. The compound is a nucleoside analogue, meaning that it mimics the structure of nucleosides and can be incorporated into viral DNA. Once incorporated, 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one terminates DNA synthesis, preventing the virus from replicating.
Biochemical and Physiological Effects
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its well-established synthesis method and known chemical properties. The compound has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of focus could be the development of new synthesis methods for the compound, with the goal of improving efficiency and reducing waste. Additionally, further research could be conducted to investigate the compound's potential use in combination therapies for cancer and viral infections. Finally, studies could be conducted to investigate the potential use of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in other areas, such as neurodegenerative diseases or cardiovascular disorders.
Méthodes De Synthèse
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of various starting materials. One common synthesis method involves the reaction of 1-azocan-1-amine with 1,2,4-triazole-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
Applications De Recherche Scientifique
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been investigated for its potential use in a variety of scientific research applications. One area of research involves the compound's potential as an antiviral agent. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. The compound has also been studied for its potential use in cancer therapy, as it has been found to exhibit cytotoxic activity against a range of cancer cell lines.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-12(6-9-16-11-13-10-14-16)15-7-4-2-1-3-5-8-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHXMMYPWUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

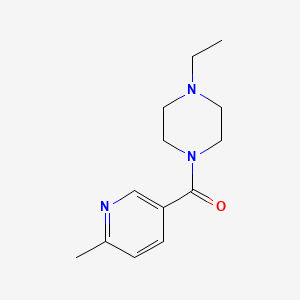

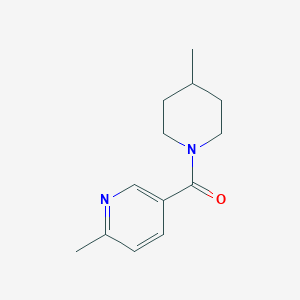
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

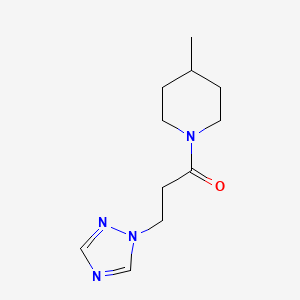


![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
